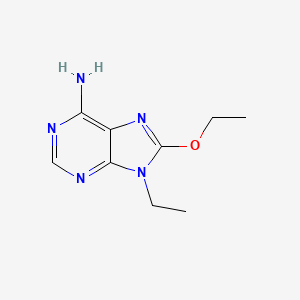

8-Ethoxy-9-ethyl-9H-purin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Adenosine A2A Receptor Antagonist

8-Ethoxy-9-ethyl-9H-purin-6-amine, also known as ANR-94, is a small molecule that has been studied for its potential as an antagonist of the adenosine A2A receptor (A2AR) []. A2ARs are a type of G protein-coupled receptor found in the central nervous system and other tissues. They play a role in various physiological processes, including regulating sleep, reward, and movement [].

ANR-94 has been shown to be a potent and selective antagonist of A2ARs in cell culture and animal models [, ]. This suggests that it may be a valuable tool for researchers studying the function of A2ARs and their role in disease.

Potential Therapeutic Applications

Because A2ARs are involved in various physiological processes, ANR-94 is being investigated for its potential therapeutic applications in several neurological disorders.

- Parkinson's disease: Studies suggest that A2ARs may contribute to the motor and non-motor symptoms of Parkinson's disease []. ANR-94 is being explored as a potential treatment for improving these symptoms [].

- Alzheimer's disease: A2AR antagonism may offer neuroprotective benefits and improve cognitive function in Alzheimer's disease []. ANR-94 is being investigated in this context as well.

- Drug addiction: A2AR signaling is implicated in reward processing and drug seeking behavior. ANR-94 may be useful in treating addiction to drugs like caffeine, cocaine, and nicotine.

8-Ethoxy-9-ethyl-9H-purin-6-amine has the molecular formula C₉H₁₃N₅O and a molecular weight of approximately 207.23 g/mol . This compound belongs to the purine class of compounds, which are essential components of nucleic acids and play critical roles in various biological processes. The structure features an ethoxy group at the eighth position and an ethyl group at the ninth position of the purine ring, contributing to its unique properties.

The chemistry of 8-Ethoxy-9-ethyl-9H-purin-6-amine includes several types of reactions:

- Substitution Reactions: These typically involve nucleophiles such as amines or thiols, allowing for modifications at various positions on the purine ring.

- Oxidation Reactions: The compound can undergo oxidation using agents like hydrogen peroxide or other oxidizing agents, which may alter its functional groups.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

8-Ethoxy-9-ethyl-9H-purin-6-amine exhibits significant biological activities:

- Phosphoinositide 3-Kinase Inhibition: It has been identified as a modulator of phosphoinositide 3-kinases (PI3K), which are involved in various signaling pathways related to cell growth and metabolism. This inhibition suggests potential therapeutic applications in treating cancers and inflammatory diseases .

- Antitumor Activity: Some studies indicate that derivatives of this compound may possess antitumor properties, making them candidates for cancer therapy .

The synthesis of 8-Ethoxy-9-ethyl-9H-purin-6-amine can be achieved through several methods:

- Alkylation Reactions: The ethoxy and ethyl groups can be introduced via alkylation of a suitable precursor, such as 9H-purin-6-amine.

- Condensation Reactions: This involves the condensation of appropriate aldehydes or ketones with amines to form the desired purine structure.

- Multi-step Synthesis: A more complex approach may involve multiple steps to build the purine core followed by functional group modifications to introduce the ethoxy and ethyl substituents.

The applications of 8-Ethoxy-9-ethyl-9H-purin-6-amine span various fields:

- Pharmaceuticals: Due to its potential as a PI3K inhibitor, it is being explored for use in cancer therapies and treatments for metabolic disorders .

- Biochemical Research: The compound serves as a tool in research focused on cellular signaling pathways and enzyme interactions.

Studies on interaction mechanisms reveal that 8-Ethoxy-9-ethyl-9H-purin-6-amine interacts with various biological targets:

- Enzyme Binding: Its ability to inhibit PI3K suggests it binds effectively to the active sites of these enzymes, altering their activity and downstream signaling pathways.

These interactions are critical for understanding its pharmacological effects and optimizing its therapeutic potential.

Several compounds share structural similarities with 8-Ethoxy-9-ethyl-9H-purin-6-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Ethyladenine | C₈H₁₁N₅ | Lacks ethoxy group; primarily studied for nucleic acid interactions. |

| 8-Methoxyadenine | C₈H₁₁N₅O | Contains a methoxy group instead; investigated for antiviral properties. |

| 2-Aminoadenine | C₇H₈N₄ | A simpler structure; known for its role in DNA repair mechanisms. |

Uniqueness: The presence of both ethoxy and ethyl groups in 8-Ethoxy-9-ethyl-9H-purin-6-amine distinguishes it from other similar compounds, potentially enhancing its lipophilicity and bioavailability compared to others with fewer or different substituents.

X-ray crystallographic studies of purine derivatives provide fundamental insights into the three-dimensional arrangement and geometric parameters of substituent groups. For purine-based compounds similar to 8-ethoxy-9-ethyl-9H-purin-6-amine, crystallographic investigations reveal critical structural information including bond lengths, bond angles, and torsion angles [2] [3].

The Cambridge Structural Database contains extensive crystallographic data for purine derivatives, providing a comprehensive repository of structural information [4] [5]. Crystallographic analysis of related compounds demonstrates that purine ring systems exhibit essential planarity, with root mean square deviations from the least-squares plane typically ranging from 0.0063 to 0.015 Angstroms for the nine constituent atoms [2].

Substituent Effects on Molecular Geometry

The ethoxy group at position 8 and the ethyl group at position 9 introduce specific geometric constraints and electronic effects that influence the overall molecular structure. Quantum chemical studies of purine derivatives indicate that protonation at nitrogen atoms induces alterations in the range of 0.050-0.080 Angstroms for carbon-nitrogen and carbon-carbon bond lengths of the pyrimidine or pyrazole ring [3]. The corresponding carbon-nitrogen-carbon angles increase by approximately 4 degrees upon protonation in oxopurines, while adjacent angles are reduced by approximately 3-4 degrees [3].

Crystal Packing and Intermolecular Interactions

Crystal structures of purine derivatives typically exhibit intricate hydrogen bonding networks that include oxygen-hydrogen to oxygen, nitrogen-hydrogen to oxygen, oxygen-hydrogen to nitrogen, nitrogen-hydrogen to nitrogen, and carbon-hydrogen to oxygen interactions [6]. These hydrogen bonds contribute significantly to the stabilization of the crystal lattice and influence the overall packing arrangement. The inter-centroid distances for pi-pi stacking interactions in purine derivatives commonly range from 3.4 to 3.5 Angstroms [7] [8].

| Crystallographic Parameter | Typical Range | Reference Compound |

|---|---|---|

| Purine Ring Planarity (RMS deviation) | 0.0063-0.015 Å | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine [2] |

| Pi-Pi Stacking Distance | 3.4-3.5 Å | Purine derivatives [7] [8] |

| Hydrogen Bond Network | Multiple types | Adenine complexes [6] |

| Carbon-Nitrogen Bond Length Variation | 0.050-0.080 Å | Purine derivatives [3] |

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibria in purine derivatives represent fundamental aspects of their chemical behavior, with significant implications for biological activity and molecular recognition. The tautomeric preferences of 8-ethoxy-9-ethyl-9H-purin-6-amine in solution phase are influenced by both intramolecular electronic effects and intermolecular solvation interactions.

Theoretical Thermodynamic Analysis

Computational studies of purine tautomerism demonstrate that the 9H tautomeric form is generally favored in the gas phase by approximately 16.5 kilojoules per mole for purine and 18.8 kilojoules per mole for 2-aminopurine [9]. However, in aqueous solution, the energy difference between tautomeric forms is significantly reduced due to differential solvation effects. The 7H tautomer becomes stabilized relative to the 9H form, with energy differences decreasing to 3.0 kilojoules per mole for purine and 11.2 kilojoules per mole for 2-aminopurine in water [9].

Solvent Effects on Tautomeric Equilibria

Polar solvents exert profound effects on tautomeric stability, with polarizable continuum model calculations indicating that polar solvents increase the stability of all purine tautomers compared to the gas phase [10]. The presence of water molecules dramatically lowers the barriers for tautomeric conversions by 30-40 kilojoules per mole through concerted multiple proton transfer mechanisms [11]. This effect explains the observation of nearly equal amounts of N9H and N7H tautomers in aqueous solution for various purine derivatives [11].

Experimental Detection of Tautomeric Species

Nuclear magnetic resonance spectroscopy has revealed the existence of multiple tautomeric species in solution for adenine derivatives. Studies using fully ¹⁵N-labeled adenine prototypes have suggested the existence of N3H species in tautomeric mixtures, in addition to the well-documented N9H (major) and N7H (minor) tautomers [12]. These observations have been supported by quantum mechanical calculations of tautomeric equilibria in both gas phase and solution environments [12].

| Tautomeric Form | Gas Phase Stability (kJ/mol) | Aqueous Solution Stability (kJ/mol) | Population in Water |

|---|---|---|---|

| N9H | Reference (0) | Reference (0) | >99% |

| N7H | +16.5 to +18.8 | +3.0 to +11.2 | <1% |

| N3H | Variable | Detected experimentally | Trace |

Computational Methodology for Tautomeric Analysis

High-level quantum chemical calculations using density functional theory methods with hybrid functionals such as B3LYP, combined with the embedded cluster reference interaction site model, provide accurate predictions of tautomeric ratios [13]. These calculations demonstrate that Watson-Crick nucleobases exist essentially in one tautomeric form in water, with discrimination ratios exceeding 99% between favored and alternative tautomeric forms [13].

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the conformational preferences and dynamic behavior of 8-ethoxy-9-ethyl-9H-purin-6-amine in solution. The compound exhibits characteristic NMR patterns consistent with its purine-based structure, with specific chemical shifts reflecting the electronic environment of individual nuclei [1].

Proton NMR Characteristics

The ¹H NMR spectrum of 8-ethoxy-9-ethyl-9H-purin-6-amine demonstrates consistency with the proposed structure, exhibiting characteristic resonances for the ethoxy and ethyl substituents [1]. The ethyl group attached to nitrogen-9 typically appears as a triplet for the methyl group and a quartet for the methylene group, reflecting coupling with adjacent protons. The ethoxy group at position 8 shows similar splitting patterns characteristic of ethyl ester functionality.

Chemical Shift Analysis and Substituent Effects

Interpretation of substituent effects on ¹³C and ¹⁵N NMR chemical shifts in 6-substituted purines reveals that experimental and calculated trends in chemical shift correlate with Hammett constants and calculated natural charges [14]. The chemical shift of the N-3 atom correlates particularly well with electronic effects, while the contributions to N-1 and C-6 chemical shifts demonstrate more complex relationships [14].

Conformational Dynamics and Syn-Anti Equilibrium

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of 8-ethoxy-9-ethyl-9H-purin-6-amine employs sophisticated quantum chemical methods to elucidate molecular properties, frontier orbital characteristics, and reactivity descriptors. These calculations provide fundamental insights into the electronic behavior and chemical properties of the compound.

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p) represent the standard approach for investigating purine derivatives [16] [17]. The B3LYP functional, incorporating Becke's three-parameter exchange functional with Lee-Yang-Parr correlation, demonstrates excellent accuracy in predicting molecular structures and thermochemical properties of heterocyclic compounds [16].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical information about the chemical reactivity and electronic properties of 8-ethoxy-9-ethyl-9H-purin-6-amine. Studies of related purine derivatives indicate that the highest occupied molecular orbital typically localizes on the purine ring system, while the lowest unoccupied molecular orbital distribution depends on the nature and position of substituents [18].

For compounds with electron-donating groups, such as the ethoxy substituent in 8-ethoxy-9-ethyl-9H-purin-6-amine, the highest occupied molecular orbital often resides on the electron-rich aromatic system, while the lowest unoccupied molecular orbital remains confined to the purine fragment [18]. This spatial separation of frontier orbitals influences the electronic properties and potential applications of the compound.

Electronic Structure Parameters

Computational studies reveal several key electronic structure parameters for purine derivatives. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically decreases with increasing molecular size and conjugation [17]. Most adenine analogues and their related base pairs possess smaller energy gaps than corresponding natural bases, suggesting enhanced electronic delocalization [17].

| Electronic Parameter | Typical Range | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | 3-6 eV | DFT/B3LYP [17] |

| Ionization Potential | 7-9 eV | DFT calculations [17] |

| Electron Affinity | 0-2 eV | Quantum chemical methods [17] |

| Dipole Moment | 2-8 Debye | DFT calculations [19] |

Core Electron Binding Energies

Density functional theory calculations of core electron binding energies for purine bases using schemes such as ΔE(PW86-PW91)/TZP//HF/6-31G* provide accurate predictions with average absolute deviations from experimental values of approximately 0.37 electron volts [21]. These calculations enable detailed understanding of the electronic environment around individual atoms within the purine framework.

Computational Software and Methodologies

Modern quantum chemical packages such as Gaussian, Jaguar, and others provide comprehensive platforms for electronic structure calculations of purine derivatives [22] [23]. These programs implement various levels of theory, from Hartree-Fock methods to sophisticated density functional theory approaches and post-Hartree-Fock methods including configuration interaction and coupled cluster techniques [22].

The synthesis of 8-Ethoxy-9-ethyl-9H-purin-6-amine requires sophisticated approaches that enable regioselective functionalization at multiple positions of the purine scaffold. This section comprehensively examines the synthetic strategies available for constructing this complex heterocyclic compound, focusing on methods for introducing the ethoxy group at the C8 position and the ethyl group at the N9 position while maintaining the 6-amino functionality.

Direct C8 Functionalization Strategies

Direct functionalization of the C8 position in purine derivatives represents one of the most challenging aspects of purine chemistry due to the unique electronic properties of this position. The C8 carbon exhibits dual reactivity, being susceptible to both electrophilic and nucleophilic attack, which provides multiple synthetic opportunities but also requires careful control of reaction conditions [1] [2].

Lithiation-Mediated Ethoxy Group Introduction

Lithiation-mediated approaches for C8 functionalization exploit the relative acidity of the C8-hydrogen atom in purine systems. The C8 proton exhibits enhanced acidity compared to other aromatic protons due to the electron-deficient nature of the purine ring system and the stabilization provided by adjacent nitrogen atoms [1] [3].

The most effective lithiation procedures employ lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures, typically -78°C [1]. Silyl protection of nucleoside hydroxyl groups is essential when working with nucleoside substrates, as unprotected hydroxyl groups can interfere with the lithiation process. The reaction proceeds through deprotonation at the C8 position to form a stabilized lithium anion, which can subsequently react with appropriate electrophiles [3].

For ethoxy group introduction, several electrophilic ethoxy sources have been investigated. Ethyl iodide represents the most direct approach, although yields are often moderate due to competing elimination reactions [1]. Alternative electrophiles include ethyl triflate and ethyl tosylate, which generally provide superior results due to their enhanced electrophilicity and reduced tendency toward elimination [2].

The reaction conditions require careful optimization to achieve high yields and regioselectivity. Optimal results are typically obtained using 2.5 equivalents of LDA in dry tetrahydrofuran under an inert atmosphere [1]. The lithiation is allowed to proceed for 30-60 minutes at -78°C before addition of the electrophile. Quenching with saturated ammonium chloride solution and subsequent workup provides the C8-ethoxy products in yields ranging from 50-85%, depending on the substrate and electrophile employed [3].

Temperature control proves critical for successful lithiation reactions. Temperatures above -60°C often lead to reduced regioselectivity and increased formation of side products, while temperatures below -85°C can result in incomplete lithiation [1]. The use of hexamethylphosphoramide (HMPA) as a co-solvent can enhance the reactivity of the lithium anion but must be used judiciously due to its toxicity and potential to promote unwanted side reactions [2].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as the most versatile and widely applicable methods for C8 functionalization of purine derivatives [4] [5]. These methods offer several advantages over direct lithiation approaches, including milder reaction conditions, broader functional group tolerance, and generally higher yields [6].

Suzuki-Miyaura coupling reactions represent the most extensively studied approach for purine C8 functionalization [4] [7]. The reaction typically employs 8-bromoguanosine or 8-bromoadenosine derivatives as starting materials, which are coupled with arylboronic acids or organostannanes in the presence of palladium catalysts [6]. The most effective catalyst systems utilize palladium acetate in combination with water-soluble phosphine ligands such as tris(3-sulfonatophenyl)phosphine (TPPTS) [4].

For the introduction of ethoxy groups via transition metal catalysis, indirect approaches are generally required since direct coupling with ethoxy nucleophiles is challenging [8]. One effective strategy involves the use of ethyl vinyl ether as a coupling partner in Heck-type reactions, followed by reduction or rearrangement to introduce the ethoxy functionality [9]. Alternatively, coupling with ethyl acetate-derived organometallic reagents followed by reduction can provide access to C8-ethoxy purines [10].

The optimization of palladium-catalyzed reactions for purine substrates requires careful attention to several factors. The choice of base is critical, with cesium carbonate and potassium phosphate generally providing superior results compared to organic bases [4]. Reaction temperatures typically range from 80-120°C, although microwave irradiation can allow for reduced reaction times at elevated temperatures [5].

Solvent selection significantly impacts reaction outcomes. Aqueous acetonitrile mixtures often provide optimal results for nucleoside substrates, while dimethylformamide or N-methylpyrrolidinone can be preferable for nucleobase derivatives [4]. The addition of copper salts as co-catalysts can enhance reaction rates and yields, particularly for challenging substrates [9].

Stille coupling reactions offer an alternative approach for C8 functionalization, particularly when organotin reagents are readily available [3]. These reactions typically proceed under milder conditions than Suzuki couplings and can tolerate a broader range of functional groups [10]. However, the toxicity of organotin reagents and the difficulty of removing tin-containing byproducts limit their practical utility [6].

Recent developments in C-H activation chemistry have opened new possibilities for direct C8 functionalization without the need for pre-installed halogen leaving groups [11] [9]. These methods typically employ palladium or copper catalysts in combination with oxidizing agents to effect direct coupling between the C8-H bond and appropriate coupling partners [12]. While these methods are still under development, they offer significant potential for streamlining purine synthesis [8].

N9 Alkylation Techniques for Ethyl Group Installation

The regioselective alkylation of purine derivatives at the N9 position represents a fundamental challenge in purine chemistry due to the presence of multiple nucleophilic nitrogen atoms within the ring system [13] [14]. The N9 and N7 positions are the primary sites of alkylation, with the N9 position generally being thermodynamically favored but the N7 position often being kinetically preferred [15].

The sodium salt method represents one of the earliest and most widely used approaches for N9 alkylation [14]. This method involves treatment of the purine with sodium hydride or sodium metal to form the corresponding anion, followed by reaction with an alkyl halide [16]. For ethyl group installation, ethyl iodide is typically the electrophile of choice due to its high reactivity and relatively low cost [17].

The regioselectivity of the sodium salt method depends on several factors, including the choice of base, solvent, and reaction temperature [13]. Sodium hydride in dimethylformamide generally provides good N9 selectivity, with ratios ranging from 3:1 to 5:1 (N9:N7) depending on the substrate [15]. The use of phase transfer catalysts or crown ethers can sometimes enhance selectivity by modifying the aggregation state of the sodium salt [18].

Tetrabutylammonium fluoride (TBAF)-assisted alkylation has emerged as a particularly effective method for N9-selective alkylation [19] [17]. This approach offers several advantages over traditional methods, including rapid reaction times (often 10 minutes or less), high yields, and excellent regioselectivity [19]. The method is believed to proceed through a fluoride-assisted deprotonation mechanism that preferentially generates the N9 anion [17].

The TBAF method is particularly effective for ethyl group installation using ethyl iodide or ethyl bromide [19]. Reactions are typically conducted in dimethylformamide or dimethyl sulfoxide at room temperature, although microwave heating can further accelerate reaction rates [17]. The high selectivity observed with this method (often >95% N9) makes it particularly attractive for the synthesis of regioisomerically pure products [19].

Mitsunobu reaction conditions offer an alternative approach for N9 alkylation using alcohols as alkylating agents [16]. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to activate ethanol for nucleophilic displacement. While this approach avoids the use of alkyl halides, reaction times are typically longer (6-18 hours) and yields can be variable [20].

Microwave-assisted alkylation has gained significant attention due to its ability to dramatically reduce reaction times while maintaining high selectivity [13] [15]. The use of tetrabutylammonium hydroxide as a base in acetonitrile under microwave irradiation can provide N9-ethylated products in excellent yields within 30 minutes [13]. The enhanced reaction rates achieved under microwave conditions often favor the thermodynamically preferred N9 product [15].

The development of heteroaryl-directed alkylation strategies represents a significant advance in achieving high N9 selectivity [21] [22]. This approach employs 6-heteroaryl substituents that sterically shield the N7 position while leaving N9 accessible to alkylating agents [21]. The 6-(2-alkylimidazol-1-yl) group has proven particularly effective, providing essentially complete N9 selectivity in many cases [22] [20].

Protecting Group Strategies for Selective Modification

The successful synthesis of complex purine derivatives such as 8-Ethoxy-9-ethyl-9H-purin-6-amine requires careful consideration of protecting group strategies to enable selective modification at different positions while preserving sensitive functional groups [23] [24]. The choice of protecting groups must balance several factors, including ease of installation, stability under reaction conditions, and selectivity of removal [25].

For purine derivatives containing amino groups, acyl protecting groups represent the most widely used approach [23]. The N6-amino group of adenine derivatives can be effectively protected using benzoyl, phenylacetyl, or tert-butylphenoxyacetyl groups [24]. These protecting groups provide excellent stability under basic conditions while being removable under mild acidic or ammonolytic conditions [23].

The N6-benzoyl group represents the most commonly employed protecting group for adenine derivatives [23]. Installation is typically achieved using benzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst [24]. The resulting N6-benzoyl adenine derivatives exhibit excellent stability under the basic conditions typically employed for C8 and N9 functionalization [23]. Removal of the benzoyl group is accomplished using methanolic ammonia at elevated temperatures (55°C for 12-16 hours) [25].

For enhanced acid stability, particularly important when working with nucleoside derivatives that are prone to depurination, specialized protecting groups have been developed [23]. The tert-butylphenoxyacetyl (t-PAC) group provides superior resistance to acidic conditions compared to simple benzoyl protection [24]. This enhanced stability is attributed to the electron-donating effects of the tert-butyl group and the phenoxy linkage [23].

Benzyloxycarbonyl (Cbz) protection offers an alternative approach that provides stability under both acidic and basic conditions [24]. Recent developments have demonstrated that N-methylimidazole (NMI) can serve as an effective activating agent for Cbz installation, eliminating the need for pre-prepared Cbz transfer reagents [24]. This approach provides excellent yields (80-90%) under mild conditions and allows for selective Cbz installation at amino groups in the presence of hydroxyl functionalities [24].

For guanine derivatives, the N2-amino group can be protected using dimethylaminomethylidene groups [23]. These protecting groups are installed using dimethylformamide dimethyl acetal (DMF-DMA) and are readily removed under mildly acidic conditions [25]. The stability of these protecting groups under basic conditions makes them particularly suitable for sequences involving N9 alkylation [23].

Temporary protection of the N9 position can be achieved using acid-labile protecting groups such as tetrahydropyranyl (THP) ethers [26]. These groups are installed using dihydropyran in the presence of p-toluenesulfonic acid and can be removed under mildly acidic conditions [23]. THP protection is particularly useful when selective C8 functionalization is required prior to N9 alkylation [26].

Silyl protecting groups offer excellent versatility for temporary protection of both nitrogen and oxygen functionalities [23]. Trimethylsilyl (TMS) groups can be installed at N7 and N9 positions using trimethylsilyl chloride and triethylamine [24]. These groups are readily removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) or under mildly protic conditions [25].

The strategic use of protecting groups in solid-phase synthesis requires additional considerations related to linker stability and compatibility with resin-bound chemistry [27]. Fluorenylmethoxycarbonyl (Fmoc) protecting groups are particularly valuable in this context due to their orthogonality to acid-labile linkers and their removal under mildly basic conditions [24].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of purine libraries and complex purine derivatives [27] [28]. These approaches offer several advantages over solution-phase methods, including simplified purification procedures, potential for automation, and the ability to generate diverse compound libraries [29] [30].

The construction of purine scaffolds on solid support can be approached through several distinct strategies [28]. The most direct approach involves the attachment of pre-formed purine derivatives to solid support followed by further functionalization [30]. This strategy typically employs 2,6-dichloropurine as a starting material, which is attached to polymer-supported amines through nucleophilic aromatic substitution [31].

The immobilization of 2,6-dichloropurine proceeds through regioselective substitution at the C6 position [30]. This selectivity arises from the greater electrophilicity of the C6 position compared to C2, which is attributed to the electron-withdrawing effects of the N1 nitrogen [28]. Following immobilization, the remaining chlorine atom at C2 can be displaced by various nucleophiles to introduce diversity [31].

Alternative approaches involve the construction of the purine ring system directly on solid support starting from simpler precursors [32]. One successful strategy employs 4,6-dichloro-5-nitropyrimidine as a starting material [32]. The pyrimidine is first attached to the resin through nucleophilic displacement, followed by displacement of the second chlorine atom with an amine nucleophile [32]. Reduction of the nitro group, typically using lithium aluminum hydride in the presence of aluminum trichloride, provides the corresponding diamine [32]. Cyclization to form the purine ring is then achieved through reaction with formic acid derivatives or aldehydes [32].

The solid-phase synthesis of C8-functionalized purines has been achieved through direct C-H arylation on resin-bound substrates [30]. This approach employs palladium-catalyzed coupling reactions between resin-bound purines and aryl halides [30]. The reaction conditions require careful optimization to ensure compatibility with the solid support while maintaining high yields and selectivity [30].

Optimization of solid-phase C8 arylation typically involves the use of palladium acetate as catalyst in combination with phosphine ligands such as tri-tert-butylphosphine [30]. The choice of base is critical, with cesium carbonate generally providing superior results compared to potassium carbonate or sodium carbonate [30]. Reaction temperatures of 100-120°C are typically required, with microwave heating often providing enhanced reaction rates [30].

Sequential functionalization strategies enable the preparation of highly substituted purine derivatives with multiple points of diversity [31]. A typical sequence might involve C6 attachment to the resin, N9 alkylation, C2 amination, and finally C8 arylation [30]. Each step requires optimization to ensure compatibility with previously installed functionality while maintaining overall efficiency [28].

The synthesis of N9-substituted purines on solid support has been achieved through several approaches [31]. Direct alkylation of resin-bound purines can be accomplished using standard alkylating agents in the presence of appropriate bases [31]. Alternative approaches involve the incorporation of amino acid building blocks followed by cyclization to form the purine ring system [31].

Recent developments in solid-phase purine synthesis have focused on the incorporation of unnatural amino acids and the construction of purine-containing peptide conjugates [33]. These approaches typically employ Fmoc-based solid-phase peptide synthesis protocols with specialized purine-containing building blocks [33]. The synthesis of difficult purine-rich sequences has been facilitated through the use of backbone-protecting groups that reduce aggregation during synthesis [33].

The cleavage of purine derivatives from solid support requires careful consideration of the lability of the purine ring system [28]. Acidic cleavage conditions can lead to depurination, particularly with adenine derivatives [27]. Basic cleavage conditions are generally preferred, with triethylamine in dichloromethane or ammonia in methanol being commonly employed [28].

Quality control in solid-phase purine synthesis presents unique challenges due to the heterogeneous nature of the reactions [28]. On-resin analytical techniques such as magic angle spinning nuclear magnetic resonance spectroscopy can provide valuable information about reaction progress and product identity [27]. Alternatively, micro-cleavage procedures can be employed to sample small quantities of material for solution-phase analysis [28].

The scalability of solid-phase purine synthesis depends on several factors, including the efficiency of each synthetic step and the loading capacity of the solid support [28]. High loading resins (>1.5 mmol/g) are generally preferred for preparative-scale synthesis, while lower loading resins may be advantageous for library synthesis where diversity is prioritized over scale [27].

The development of automated solid-phase synthesis protocols for purine derivatives has enabled the preparation of large compound libraries [28]. These protocols typically employ pre-programmed synthetic sequences with automated reagent addition and washing cycles [27]. The compatibility of purine chemistry with standard automated synthesizers requires careful optimization of reaction conditions and reagent concentrations [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic